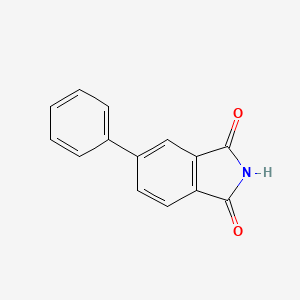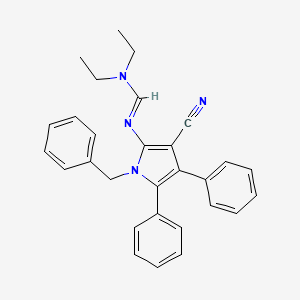
N'-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-N,N-diethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE is a complex organic compound characterized by its unique pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The initial step involves the synthesis of the pyrrole core through a condensation reaction between benzylamine and a diketone.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Addition of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are added through Friedel-Crafts alkylation and acylation reactions.
Formation of the Iminoformamide Group: The final step involves the reaction of the intermediate compound with diethylamine and formic acid to form the iminoformamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and iminoformamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Alteration of Gene Expression: Influence on gene expression patterns, affecting cellular functions.
Comparison with Similar Compounds
N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE can be compared with similar compounds such as:
N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIMETHYLIMINOFORMAMIDE: Similar structure but with dimethyl groups instead of diethyl groups.
N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOTHIOFORMAMIDE: Similar structure but with a thioformamide group instead of an iminoformamide group.
Uniqueness: The uniqueness of N’-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-N,N-DIETHYLIMINOFORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28N4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N'-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C29H28N4/c1-3-32(4-2)22-31-29-26(20-30)27(24-16-10-6-11-17-24)28(25-18-12-7-13-19-25)33(29)21-23-14-8-5-9-15-23/h5-19,22H,3-4,21H2,1-2H3/b31-22+ |
InChI Key |
GPRNCHXGVFFGEO-DFKUXCBWSA-N |
Isomeric SMILES |
CCN(CC)/C=N/C1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CCN(CC)C=NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10879912.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B10879913.png)
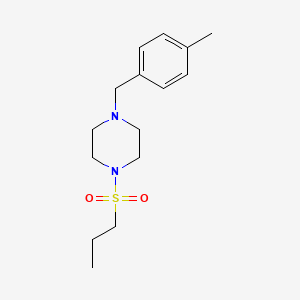
![ethyl 4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879921.png)
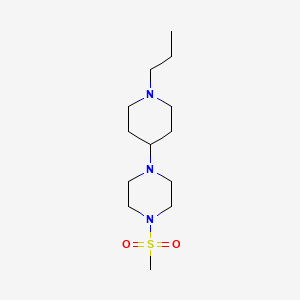
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)
![2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10879934.png)
![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)
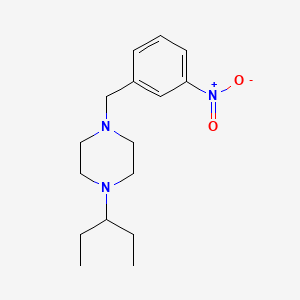
![8-ethoxy-1,3-dimethyl-6-(9-methyl-9H-carbazol-3-yl)-4H-cyclohepta[c]furan-4-one](/img/structure/B10879945.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
